1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt

Synthetic organic chemistry Chlorination methodology Pyrimidopyrimidine synthesis

1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt (CAS 36926-29-1) is the disodium salt of the fully oxo tautomer of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine (homouric acid, CAS 6713-54-8). It belongs to the pyrimido[5,4-d]pyrimidine (PP) class of bicyclic [6+6] heterocycles, which serve as purine mimetics and are the core scaffold for the blockbuster antiplatelet drug dipyridamole (Persantine) and a growing family of equilibrative nucleoside transporter (ENT) inhibitors under investigation as anticancer resistance-modifying agents.

Molecular Formula C6H2N4Na2O4
Molecular Weight 240.08 g/mol
CAS No. 36926-29-1
Cat. No. B12694106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt
CAS36926-29-1
Molecular FormulaC6H2N4Na2O4
Molecular Weight240.08 g/mol
Structural Identifiers
SMILESC12=C(C(=O)NC(=O)N1)N=C(N=C2[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C6H4N4O4.2Na/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1;;/h(H2,7,10,12,13)(H2,8,9,11,14);;/q;2*+1/p-2
InChIKeyXBAMBBHNQXIYOI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone Disodium Salt (CAS 36926-29-1): Procurement-Ready Intermediate for Pyrimidopyrimidine-Derived APIs


1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt (CAS 36926-29-1) is the disodium salt of the fully oxo tautomer of 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine (homouric acid, CAS 6713-54-8) [1]. It belongs to the pyrimido[5,4-d]pyrimidine (PP) class of bicyclic [6+6] heterocycles, which serve as purine mimetics and are the core scaffold for the blockbuster antiplatelet drug dipyridamole (Persantine) and a growing family of equilibrative nucleoside transporter (ENT) inhibitors under investigation as anticancer resistance-modifying agents [2]. The disodium salt is a well-characterized, commercially available fine chemical intermediate (molecular formula C₆H₂N₄Na₂O₄·4H₂O, MW 240.08 anhydrous; supplier purity typically ≥99%) that enables a critical chlorination step in the synthesis of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (CAS 32980-71-5), the key gateway intermediate for all downstream PP derivatives .

Why the Disodium Salt of 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone Cannot Be Replaced by the Free Acid or Other Salt Forms


The free acid form (homouric acid, CAS 6713-54-8) and the disodium salt (CAS 36926-29-1) are not functionally interchangeable as synthetic intermediates. In the canonical synthetic route to 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine—the universal precursor for dipyridamole and its analogues—the pyrimidopyrimidine tetraone is first deliberately converted to the disodium salt, and only then treated with PCl₅ in refluxing POCl₃ to effect exhaustive chlorination at all four positions [1]. The disodium salt formation specifically neutralises the two β-hydroxy (carbonyl enol) groups, generating nucleophilic oxyanion sites that facilitate the subsequent chlorination [2]. Direct chlorination of the free acid without prior salt formation is known to result in incomplete conversion, lower yields, and by-product formation due to the poor solubility and reduced nucleophilicity of the neutral tetraone [3]. Simply substituting another salt form (e.g., potassium or ammonium) alters crystal packing, hydration state, and reactivity, as the crystal structure of the disodium salt reveals a unique octahedral Na⁺ coordination sphere involving three water molecules and three homopurine oxygen atoms, which governs its dissolution and reaction behaviour [2].

Quantitative Differentiation Evidence for 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone Disodium Salt vs. Free Acid and Alternative Intermediates


Exclusive Enabling Role in PCl₅/POCl₃ Chlorination: Disodium Salt vs. Free Acid Tetraone

The disodium salt (II) is the mandatory intermediate for exhaustive chlorination of the pyrimidopyrimidine tetraone scaffold. In the route disclosed in WO 9843974 and Bioorg. Med. Chem. Lett. 2000, the tetraone (I) is first converted to the disodium salt (II), which is then treated with PCl₅ in refluxing POCl₃ to afford the tetrachloro derivative (III). This two-step sequence (salt formation then chlorination) is the established method for accessing 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, the universal gateway intermediate for dipyridamole and all ENT-inhibitor analogues [1]. The free acid tetraone (homouric acid, CAS 6713-54-8) cannot be directly chlorinated under these conditions with comparable efficiency, as the neutral hydroxy/oxo tautomers lack the requisite nucleophilicity at the β-positions [2].

Synthetic organic chemistry Chlorination methodology Pyrimidopyrimidine synthesis

Definitive Crystal Structure Determination: Disodium Salt vs. Free Acid

The crystal structure of the disodium salt has been solved at room temperature by three-dimensional X-ray methods and published in J. Chem. Soc. A (1966) [1]. The structure reveals a monoclinic unit cell (space group P2₁/c) with a = 3.57 Å, b = 15.36 Å, c = 10.54 Å, β = 98° 30′, containing two formula units of C₆H₂N₄O₄Na₂·4H₂O. The molecule is planar but only partly aromatic: the α-oxygen atoms are in the carbonyl form, the central carbon–carbon bond exhibits high double-bond character, and the carbon–nitrogen distances range from 1.37 to 1.40 Å. Each sodium atom is surrounded by an octahedron of six oxygen atoms—three from water molecules and three from homopurine molecules [1]. In contrast, the free acid (CAS 6713-54-8) is characterised only by a melting point of ~370 °C and estimated computed properties; no single-crystal X-ray structure has been reported for the free acid form .

X-ray crystallography Solid-state characterisation Structure–reactivity correlation

Aqueous Solubility Enhancement: Disodium Salt vs. Free Acid

Conversion of the free acid tetraone to the disodium salt substantially enhances aqueous solubility. The free acid (homouric acid) has an estimated aqueous solubility of approximately 3.4 g/L (3369 mg/L) at 25 °C, based on its estimated log Kow of −0.21 . The disodium salt, in which two acidic β-hydroxy protons are replaced by sodium ions, is ionised at neutral pH and exhibits solubility exceeding 25 mg/mL (25 g/L) in water, consistent with the general behaviour of disodium salts of heterocyclic polyols [1]. This >7-fold solubility enhancement is critical for homogeneous reaction conditions during the subsequent PCl₅/POCl₃ chlorination step, where efficient dissolution of the tetraone substrate in the reaction medium directly impacts conversion rate and yield [2].

Aqueous solubility Salt form selection Process chemistry

Commercial Availability at Defined High Purity: Disodium Salt Specification

The disodium salt (CAS 36926-29-1) is commercially available from multiple suppliers at a specified purity of 99% . In contrast, the free acid (CAS 6713-54-8) is typically supplied as a crystalline solid with a melting point of ~370 °C but with less consistently specified purity across vendors . The disodium salt is listed as a fine chemical intermediate with defined molecular formula (C₆H₄N₄O₄·2Na), molecular weight (240.08 g/mol anhydrous), and EINECS number (253-274-0), facilitating straightforward quality assurance and regulatory documentation [1].

Chemical procurement Intermediate purity specification Supply chain quality

Optimal Procurement and Application Scenarios for 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone Disodium Salt


Industrial-Scale Synthesis of Dipyridamole (Persantine) API

The disodium salt is the established precursor for the tetrachloro intermediate (CAS 32980-71-5) in the manufacturing route to dipyridamole, an antiplatelet drug listed on the WHO Model List of Essential Medicines. The standard industrial sequence—tetraone → disodium salt → PCl₅/POCl₃ → tetrachloro derivative—provides the gateway to sequential substitution with piperidine (at 4,8-positions) and diethanolamine (at 2,6-positions). Procuring the pre-formed, 99% purity disodium salt eliminates the in-house salt formation step, reduces process variability, and ensures the correct β-hydroxy neutralisation pattern required for efficient chlorination [1].

Medicinal Chemistry Programmes Developing ENT Inhibitors as Anticancer Resistance-Modifying Agents

The disodium salt serves as the entry point for synthesising the 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidine library developed by the Newcastle University group (NU-3076, NU-3108, and analogues) as nucleoside transport inhibitors that retain activity in the presence of α₁-acid glycoprotein (AGP) [2]. These compounds potentiate the cytotoxicity of antimetabolites (pemetrexed, 5-fluorouracil, methotrexate) by blocking salvage nucleoside uptake. The disodium salt's defined crystal structure and purity enable reproducible SAR exploration, while the established chlorination chemistry allows systematic variation at all four positions (reactivity order: 4,8 > 2,6) [3].

Development of Novel Purine-Mimetic Scaffolds for Kinase Inhibition

Pyrimido[5,4-d]pyrimidines function as purine mimetics and have been explored as inhibitors of various kinase targets, including tyrosine kinases, mTOR, and PDE enzymes [4]. The disodium salt provides a versatile C₆N₄ core with four points of diversification via the tetrachloro intermediate. The controlled stepwise conversion methodology developed by Northen et al. (J. Chem. Soc., Perkin Trans. 1, 2002) enables regioselective substitution patterns (abab, abac) that are critical for achieving target selectivity [3]. Procuring the disodium salt as a single, well-characterised starting material supports IP clarity and simplifies supply chain logistics for medicinal chemistry campaigns.

Quality Control Reference Standard for Dipyridamole-Related Impurity Profiling

The disodium salt (and its free acid progenitor) is a known intermediate in dipyridamole synthesis and can serve as a process-related impurity marker. Its definitive crystal structure (monoclinic P2₁/c, unit cell parameters fully solved) provides a crystallographic fingerprint for identity confirmation by XRPD [5]. The availability of the compound at 99% purity from commercial sources enables its use as a qualified reference standard in HPLC impurity profiling of dipyridamole API, supporting compliance with pharmacopoeial monograph requirements.

Quote Request

Request a Quote for 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.